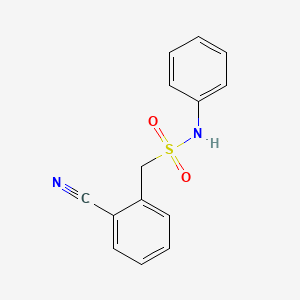

1-(2-cyanophenyl)-N-phenylmethanesulfonamide

CAS No.: 27350-15-8

Cat. No.: VC7963945

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27350-15-8 |

|---|---|

| Molecular Formula | C14H12N2O2S |

| Molecular Weight | 272.32 |

| IUPAC Name | 1-(2-cyanophenyl)-N-phenylmethanesulfonamide |

| Standard InChI | InChI=1S/C14H12N2O2S/c15-10-12-6-4-5-7-13(12)11-19(17,18)16-14-8-2-1-3-9-14/h1-9,16H,11H2 |

| Standard InChI Key | RMTJRVKTEYUVPG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2C#N |

| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2C#N |

Introduction

Chemical Identity and Structural Characteristics

1-(2-Cyanophenyl)-N-phenylmethanesulfonamide belongs to the sulfonamide class, featuring a benzenemethanesulfonamide backbone substituted with a cyano group at the 2-position of the phenyl ring. Its molecular formula is , with a molecular weight of 296.33 g/mol . The compound’s structure is defined by the following key features:

-

Sulfonamide group: The linkage enables hydrogen bonding, enhancing solubility and biological target interactions.

-

Cyanophenyl moiety: The electron-withdrawing cyano group at the ortho position influences electronic distribution and reactivity.

-

Phenyl substituents: The two aromatic rings contribute to steric effects and π-π stacking potential.

The compound’s SMILES notation is N#CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2, and its InChI key is RMTJRVKTEYUVPG-UHFFFAOYSA-N . These identifiers confirm its unique stereoelectronic configuration, which distinguishes it from simpler sulfonamides.

Synthesis and Optimization

Phase-Transfer Catalysis in Aqueous Media

A patented method for synthesizing N-(substituted phenyl) sulfonamides involves reacting aryl amines with methanesulfonyl chloride in water using phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide . Although this protocol was developed for agrochemical sulfonamides, it is applicable to 1-(2-cyanophenyl)-N-phenylmethanesulfonamide. Key steps include:

-

Base selection: Sodium hydroxide maintains a dynamic pH to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride.

-

Catalyst role: The PTC enhances interfacial contact between the aqueous and organic phases, accelerating reaction rates.

-

Reaction conditions: Conducted at 25–40°C for 4–6 hours, yielding >90% purity without bis-sulfonamide byproducts .

This method eliminates organic solvents, aligning with green chemistry principles.

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving ≥95% purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the sulfonamide NH appears as a broad singlet near δ 10.2 ppm.

-

C NMR: The cyano carbon is observed at ~δ 115 ppm, and the sulfonyl sulfur induces deshielding of adjacent carbons .

Applications in Medicinal Chemistry and Material Science

Biological Activity

The compound’s sulfonamide group enables interactions with enzymes and receptors via hydrogen bonding and electrostatic forces. Preliminary studies suggest inhibitory activity against carbonic anhydrase isoforms, a target for glaucoma and cancer therapies . The cyano group may enhance binding affinity by participating in dipole interactions with hydrophobic enzyme pockets.

Material Science Applications

In polymer chemistry, 1-(2-cyanophenyl)-N-phenylmethanesulfonamide acts as a cross-linking agent due to its bifunctional reactivity. The sulfonamide group forms covalent bonds with epoxy resins, while the cyano group undergoes radical-initiated polymerization .

Comparative Analysis with Structural Analogues

To contextualize its properties, 1-(2-cyanophenyl)-N-phenylmethanesulfonamide is compared to two analogues:

The cyano group’s position in 1-(2-cyanophenyl)-N-phenylmethanesulfonamide confers distinct electronic effects compared to para-substituted analogues, influencing both reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume